

2-Aminoindan: A Technical Guide to a Rigid Amphetamine Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan (2-AI) is a psychoactive substance and a conformationally rigid analogue of amphetamine.[1] Its structure, where the ethylamine side chain of amphetamine is cyclized into an indan ring, provides a valuable tool for structure-activity relationship studies of psychostimulants.[2][3] This technical guide provides an in-depth analysis of 2-AI, focusing on its chemical properties, pharmacological profile as a monoamine releasing agent, and its comparative effects with amphetamine. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

2-Aminoindan, also known as 2-indanamine, is a cyclic analogue of amphetamine.[4][5] The key structural difference is the cyclization of the amphetamine side-chain, which restricts its conformational freedom.[3]

Table 1: Chemical Identifiers and Properties of 2-Aminoindan

Property	Value	Reference
IUPAC Name	2,3-dihydro-1H-inden-2-amine	[6]
Synonyms	2-Indanamine, SU-8629	[6]
CAS Number	2975-41-9	[6]
Molecular Formula	C ₉ H ₁₁ N	[6]
Molar Mass	133.194 g/mol	[6]

Synthesis

Several synthetic routes for **2-aminoindan** have been reported. One common method involves the reduction of 2-indanone oxime.[7] Another approach starts from indene, which undergoes addition and subsequent reduction.[8] A distinct method involves the isomerization of 1,2,3,4-tetrahydroisoguinoline in the presence of a solid acid catalyst.[9]

Experimental Protocol: Synthesis via Isomerization of Tetrahydroisoquinoline

This protocol is adapted from a patented method for the production of **2-aminoindan**.[9]

- Reaction Setup: A reaction vessel is charged with 1,2,3,4-tetrahydroisoquinoline and a solid acid catalyst (e.g., a zeolite-based catalyst).
- Isomerization: The mixture is heated under pressure, leading to the isomerization of the tetrahydroisoguinoline ring system to form 2-aminoindan.
- Purification: The resulting reaction mixture is subjected to distillation to isolate 2aminoindan. Purity can be assessed by gas chromatography.
- Salt Formation (Optional): The purified 2-aminoindan base can be reacted with an appropriate acid (e.g., hydrochloric acid, sulfuric acid) in an organic solvent to form the corresponding salt, which can then be isolated by filtration.[9]

Pharmacological Profile

2-Aminoindan primarily acts as a monoamine releasing agent, showing selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) over the serotonin transporter (SERT).[6][7] This profile is similar to that of (+)-amphetamine.[7]

Monoamine Transporter Interactions

The interaction of 2-AI with monoamine transporters has been characterized through in vitro release assays and radioligand binding studies.

Table 2: Monoamine Release Potency (EC₅₀, nM) of **2-Aminoindan** and Related Compounds

Compound	NET	DAT	SERT	Reference
2-Aminoindan (2- Al)	86	439	>10,000	[6][7]
(+)- Amphetamine	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results	
MDAI	117	1,334	114	[6]
MMAI	3,101	>10,000	31	[6]
5-MeO-AI	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results	

Table 3: Binding Affinity (K_i , nM) of **2-Aminoindan** for α_2 -Adrenergic Receptors

Receptor Subtype	K _i (nM)	Reference
Ω2a	134	[7][10]
Ω2e	211	[7][10]
α20	41	[7][10]

Experimental Protocol: In Vitro Monoamine Release Assay

This protocol is a generalized procedure based on descriptions of synaptosomal neurotransmitter release assays.[7]

- Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended.
- Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine or a substrate analogue (e.g., [3H]MPP+ for DAT, [3H]norepinephrine for NET, [3H]serotonin for SERT) to allow for uptake.
- Drug Incubation: The radiolabeled synaptosomes are incubated with various concentrations of the test compound (e.g., **2-aminoindan**).
- Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
- Data Analysis: The concentration-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compound in inducing monoamine release.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a compound to neurotransmitter transporters or receptors.[11][12]

- Membrane Preparation: Brain tissue expressing the target transporter or receptor is homogenized and centrifuged to isolate cell membranes.
- Assay Setup: The membrane preparation is incubated with a specific radioligand for the target site (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (competitor).
- Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium.
 The reaction is then terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

- Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a K₁ value using the Cheng-Prusoff equation.

Behavioral Pharmacology: Comparison with Amphetamine

As a rigid analogue of amphetamine, **2-aminoindan** exhibits some similar behavioral effects, particularly stimulant properties.[6][13]

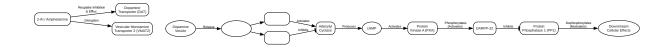
Locomotor Activity

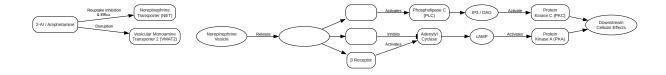
Studies in rodents have shown that **2-aminoindan** can produce stimulant effects, though its profile differs from that of amphetamine. While amphetamine robustly increases motor activity, **2-aminoindan** has been reported to have more modest effects and, at certain doses, may even reduce motor activity.[13]

Experimental Protocol: Locomotor Activity Assessment in Rodents

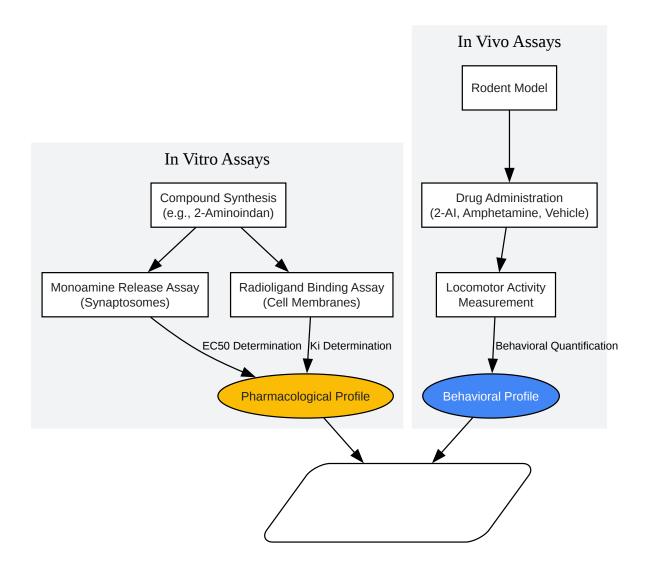
This is a general protocol for measuring locomotor activity in rodents.[14][15][16]

- Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
- Habituation: Animals are habituated to the testing environment for a set period before drug administration to reduce novelty-induced hyperactivity.
- Drug Administration: Animals are administered the test compound (e.g., **2-aminoindan** or amphetamine) or vehicle via a specific route (e.g., intraperitoneal injection).




- Data Collection: Locomotor activity, measured as beam breaks or distance traveled, is recorded for a defined period following drug administration.
- Data Analysis: The locomotor activity data are analyzed to compare the effects of different doses of the test compounds with the vehicle control.

Signaling Pathways


The stimulant effects of **2-aminoindan** and amphetamine are primarily mediated by their ability to increase extracellular concentrations of dopamine and norepinephrine, which then act on their respective postsynaptic receptors to modulate downstream signaling cascades.[17][18]

Dopaminergic Signaling Pathway

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Aminoindanes--the next wave of 'legal highs'? PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Details for Aminoindanes [unodc.org]
- 6. 2-Aminoindane Wikipedia [en.wikipedia.org]
- 7. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113801033A Synthesis method of 2-aminoindan or derivatives thereof Google Patents [patents.google.com]
- 9. JPH0597778A Method for producing 2-aminoindane and salts thereof Google Patents [patents.google.com]
- 10. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioligand binding methods: practical guide and tips PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the anorectic and motor activity effects of some aminoindanes, 2-aminotetralin and amphetamine in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 16. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serotonin-norepinephrine-dopamine reuptake inhibitor Wikipedia [en.wikipedia.org]
- 18. static.selfdecode.com [static.selfdecode.com]
- To cite this document: BenchChem. [2-Aminoindan: A Technical Guide to a Rigid Amphetamine Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194107#2-aminoindan-and-its-role-as-a-rigid-analogue-of-amphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com